molecular formula C15H21N3O9Os B14160175 Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))- CAS No. 87037-53-4

Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))-

Katalognummer: B14160175
CAS-Nummer: 87037-53-4
Molekulargewicht: 577.6 g/mol
InChI-Schlüssel: LFACJBPUXWJPEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Osmium, (N-(8a-acetyl-8-(acetyloxy)-1,4,4a,5,6,7,8,8a-octahydro-6,7-dihydroxy-6-methyl-4-oxo-2-quinazolinyl)acetamidato(2-)-O6,O7)dioxo-, (T-4-(4aalpha,6beta,7beta,8alpha,8aalpha))- is a complex osmium compound. Osmium is a transition metal known for its high density and hardness. This particular compound features a quinazolinyl moiety, which is a bicyclic structure containing nitrogen atoms, and is further functionalized with various acetyl and hydroxy groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such complex osmium compounds typically involves multiple steps, including the preparation of the ligand (in this case, the quinazolinyl derivative) and its subsequent coordination to the osmium center. The reaction conditions often require controlled temperatures, specific solvents, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of complex osmium compounds is less common due to the rarity and cost of osmium. when produced, it involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control processes.

Analyse Chemischer Reaktionen

Types of Reactions

This osmium compound can undergo various chemical reactions, including:

    Oxidation: The osmium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced under specific conditions, altering the oxidation state of osmium.

    Substitution: Ligands around the osmium center can be substituted with other ligands.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation might yield higher oxidation state osmium compounds, while substitution reactions could result in different ligand-coordinated osmium complexes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a catalyst in various organic reactions due to the unique properties of osmium.

Biology

In biological research, osmium compounds are sometimes used in electron microscopy for staining tissues, although this specific compound’s application would depend on its stability and reactivity.

Medicine

Potential medicinal applications could include the development of new drugs, particularly if the compound exhibits biological activity.

Industry

In industry, osmium compounds are used in specialized applications such as in the production of certain types of alloys and in catalysis.

Wirkmechanismus

The mechanism of action for this compound would involve its interaction with molecular targets, potentially through coordination chemistry. The pathways involved would depend on the specific application, whether it be catalytic activity in chemical reactions or biological interactions in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Osmium tetroxide: Known for its use in staining biological tissues.

    Osmium complexes with other ligands: Various osmium complexes with different ligands can be compared based on their reactivity and applications.

Eigenschaften

CAS-Nummer

87037-53-4

Molekularformel

C15H21N3O9Os

Molekulargewicht

577.6 g/mol

IUPAC-Name

(2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl) acetate;dioxoosmium

InChI

InChI=1S/C15H21N3O7.2O.Os/c1-6(19)15-9(12(23)17-13(18-15)16-7(2)20)5-14(4,24)10(22)11(15)25-8(3)21;;;/h9-11,22,24H,5H2,1-4H3,(H2,16,17,18,20,23);;;

InChI-Schlüssel

LFACJBPUXWJPEO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C12C(CC(C(C1OC(=O)C)O)(C)O)C(=O)NC(=N2)NC(=O)C.O=[Os]=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.